5-Chloro-2,3-dihydrothiophene 1,1-dioxide
Description
Historical Trajectory and Contemporary Relevance of Sulfone Heterocycles
The study of sulfone heterocycles has a rich history, with early investigations focusing on their fundamental properties and reactivity. Initially, these compounds were often seen as synthetic curiosities, but their true potential began to be realized with the development of modern synthetic methodologies. The sulfone group, being a strong electron-withdrawing moiety, profoundly influences the reactivity of the heterocyclic ring, making these compounds valuable intermediates in a variety of chemical transformations.
In contemporary organic chemistry, sulfone heterocycles are recognized as versatile building blocks. Their applications span from their use as masked dienes in Diels-Alder reactions to their role as precursors for a wide range of functionalized molecules. The thermal or photochemical extrusion of sulfur dioxide from these rings provides a powerful method for the generation of dienes, a transformation that has been extensively utilized in the synthesis of complex cyclic and polycyclic systems. Furthermore, the electron-deficient nature of the double bond in unsaturated sulfones makes them excellent Michael acceptors, opening avenues for the introduction of various nucleophiles. The continued interest in these compounds is driven by the ongoing need for efficient and selective synthetic methods in drug discovery, materials science, and agrochemicals.
Foundational Chemical Structure and Electronic Attributes of Dihydrothiophene 1,1-Dioxides
Dihydrothiophene 1,1-dioxides are five-membered heterocyclic compounds containing a sulfone group within the ring. The parent structures are 2,3-dihydrothiophene (B74016) 1,1-dioxide and 2,5-dihydrothiophene (B159602) 1,1-dioxide (commonly known as 3-sulfolene). The key structural features that dictate their chemical behavior are the C=C double bond and the sulfonyl group (-SO2-).
The sulfone group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several significant consequences for the electronic properties of the molecule:
Activation of the Double Bond: The double bond in dihydrothiophene 1,1-dioxides is electron-deficient, making it susceptible to nucleophilic attack. This is in contrast to the more electron-rich double bonds found in simple alkenes.
Acidity of α-Protons: The protons on the carbon atoms adjacent to the sulfone group are significantly more acidic than typical allylic or aliphatic protons. This allows for deprotonation with a suitable base, creating a carbanion that can participate in various carbon-carbon bond-forming reactions.
Diene Reactivity in Diels-Alder Reactions: The corresponding thiophene (B33073) 1,1-dioxides, which can be generated from dihydrothiophene 1,1-dioxides, are highly reactive dienes in [4+2] cycloaddition reactions. The electron-withdrawing sulfone group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene, facilitating reactions with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction.
These electronic attributes make dihydrothiophene 1,1-dioxides versatile intermediates in organic synthesis.
Specific Focus on 5-Chloro-2,3-dihydrothiophene 1,1-Dioxide within the Halogenated Series
This compound is a member of the halogenated series of these heterocycles. The introduction of a chlorine atom at the 5-position (adjacent to the sulfone group) is expected to further modulate the reactivity of the molecule.
Expected Influence of the Chloro Substituent:
Inductive Effect: The electron-withdrawing nature of the chlorine atom will further decrease the electron density within the ring system, potentially enhancing the electrophilicity of the double bond and the acidity of the remaining α-proton.
Leaving Group Potential: The chloride ion is a competent leaving group, suggesting that this compound could undergo nucleophilic substitution reactions at the 5-position. This opens up possibilities for the introduction of a variety of functional groups.
Influence on Diels-Alder Reactivity: In related thiophene 1,1-dioxides, halogen substituents have been shown to influence the regioselectivity and rate of Diels-Alder reactions. It is plausible that the chloro substituent in the corresponding diene derived from this compound would play a similar role.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemistry can be inferred from the well-established reactivity of related halogenated and non-halogenated dihydrothiophene 1,1-dioxides. The synthesis of related trichloro-derivatives, such as 2,3-dihydro-3,3,4-trichlorothiophene-1,1-dioxide, indicates that such chlorinated compounds are synthetically accessible and stable enough for study. spectrabase.com
Methodological Frameworks in Dihydrothiophene 1,1-Dioxide Research
The investigation of dihydrothiophene 1,1-dioxides and their derivatives relies on a combination of synthetic and analytical techniques.
Synthesis:
The primary route to dihydrothiophene 1,1-dioxides is through the oxidation of the corresponding dihydrothiophenes. Common oxidizing agents include hydrogen peroxide and peroxy acids. The dihydrothiophene precursors can, in turn, be synthesized through various methods, including the reaction of dienes with elemental sulfur or the cyclization of appropriate sulfur-containing precursors. The introduction of a chlorine atom can potentially be achieved through the chlorination of a suitable thiophene precursor followed by reduction and oxidation, or by direct chlorination of the dihydrothiophene 1,1-dioxide under specific conditions. For instance, the synthesis of 2,5-dichlorothiophene (B70043) often involves the direct chlorination of thiophene or 2-chlorothiophene. google.com
Reactivity Studies:
The chemical transformations of these compounds are central to their research. Key areas of investigation include:
Diels-Alder Reactions: A significant portion of the research on thiophene 1,1-dioxides, which are readily formed from their dihydro precursors, focuses on their utility as dienes in [4+2] cycloaddition reactions. wikipedia.orgsigmaaldrich.com The subsequent extrusion of sulfur dioxide to form a new six-membered ring is a particularly powerful synthetic tool.
Nucleophilic Addition and Substitution: The electron-deficient nature of the double bond and the potential for substitution at the halogenated position make these compounds interesting substrates for reactions with nucleophiles.
Deprotonation and Alkylation: The acidity of the α-protons allows for the generation of carbanions, which can then be reacted with a variety of electrophiles to form new carbon-carbon bonds.
Analytical Characterization:
Standard analytical techniques are employed to characterize these compounds, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and purity of the synthesized compounds.
Infrared (IR) Spectroscopy: The characteristic strong absorptions for the sulfone group (typically in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) are readily identifiable.
Mass Spectrometry (MS): This technique provides information on the molecular weight and fragmentation pattern of the molecule.
X-ray Crystallography: For crystalline solids, X-ray diffraction can provide an unambiguous determination of the three-dimensional structure.
The combination of these methodological frameworks allows for a comprehensive understanding of the synthesis, reactivity, and properties of halogenated dihydrothiophene 1,1-dioxides like the 5-chloro derivative.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJEUGVRXSVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Chloro 2,3 Dihydrothiophene 1,1 Dioxide and Analogues
Direct Ring Formation and Cyclization Approaches
The construction of the dihydrothiophene 1,1-dioxide ring system from acyclic precursors is a primary strategy for its synthesis. These methods involve the simultaneous or sequential formation of the necessary carbon-sulfur and carbon-carbon bonds to build the five-membered ring.
Intramolecular Carbon-Sulfur and Carbon-Carbon Bond Formation
Intramolecular cyclization represents a powerful method for the synthesis of heterocyclic systems, including dihydrothiophene 1,1-dioxides. This strategy involves a precursor molecule that already contains the majority of the atoms for the target ring, which then undergoes a ring-closing reaction.
Research has shown the utility of intramolecular cyclization for creating related benzo[b]thiophene 1,1-dioxide structures. For instance, a copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids followed by intramolecular cyclization efficiently yields benzo[b]thiophene 1,1-dioxides. researchgate.net Similarly, another approach involves the treatment of o-(alkylsulfonyl)benzyl azides with a strong base like lithium diisopropylamide (LDA), which initiates a cyclization with the loss of nitrogen gas to form 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives. researchgate.net While these examples result in fused aromatic systems, the fundamental principle of forming a C-S or C-C bond to close a ring is applicable to the synthesis of simpler dihydrothiophene analogues. For example, the electrophilic addition of a halogen source to an allylic double bond can be followed by an intramolecular regio- and chemoselective S-cyclization to yield 4,5-dihydrothiophenes. researchgate.net
These intramolecular strategies highlight the versatility of designing precursors that can be triggered to form the desired heterocyclic ring. The key is the strategic placement of reactive functional groups that can participate in the ring-forming step, a concept that can be extended to the synthesis of chloro-substituted dihydrothiophenes.
Cycloaddition of Sulfur Dioxide with Conjugated Systems
The reaction between sulfur dioxide (SO2) and conjugated dienes is a classic and direct method for synthesizing 2,5-dihydrothiophene (B159602) 1,1-dioxides, also known as sulfolenes. This reaction is a cornerstone in the synthesis of this heterocyclic system.
The most prominent reaction in this category is the cheletropic reaction between a 1,3-diene and sulfur dioxide. This process is effectively a [4+1] cycloaddition, where the four pi electrons of the diene and a lone pair of electrons on the sulfur atom participate in a concerted, pericyclic reaction to form the five-membered ring. This reaction is known for its high atom economy and often proceeds with high stereospecificity. scispace.com
A significant advantage of this method is its reversibility; upon heating, sulfolenes can undergo a retro-cheletropic reaction to release sulfur dioxide and regenerate the diene. mdpi.com This property has been famously exploited for the in-situ generation of reactive and unstable dienes for subsequent Diels-Alder reactions. stackexchange.com
For the synthesis of substituted analogues, the reaction can be performed with appropriately substituted 1,3-dienes. Research has specifically detailed the cycloaddition of sulfur dioxide to 2-chloro-1,3-alkadienephosphonates, which results in the formation of phosphorylated 2,5-dihydrothiophene-1,1-dioxides, demonstrating the viability of this method for producing chlorinated analogues. tandfonline.com
Table 1: Examples of [4+1] Cycloaddition for Dihydrothiophene 1,1-Dioxide Synthesis
| Diene Reactant | Product | Notes | Reference(s) |
| 1,3-Butadiene | 2,5-Dihydrothiophene 1,1-dioxide | The parent reaction of this class. | scispace.com |
| 2-Chloro-1,3-alkadienephosphonates | Phosphorylated 2,5-dihydrothiophene-1,1-dioxides | Demonstrates synthesis of chloro-substituted analogues. | tandfonline.com |
| Conjugated Bisallenes | 2,5-Bis(alkylidene)-2,5-dihydrothiophene 1,1-dioxides | Shows the versatility of the diene component. | scispace.com |
The cycloaddition of sulfur dioxide with conjugated dienes is governed by the principles of orbital symmetry. acs.org The reaction is a thermally allowed, suprafacial-suprafacial process that leads directly to the 2,5-dihydrothiophene 1,1-dioxide. The reaction is typically reversible, and the position of the equilibrium depends on the temperature and the specific reactants involved. mdpi.com
Interestingly, sulfur dioxide can also participate in hetero-Diels-Alder reactions with some dienes to form six-membered sultines. Often, the hetero-Diels-Alder product (sultine) is formed faster and is the kinetically favored product, especially at lower temperatures. However, the cheletropic adduct (sulfolene) is generally more thermodynamically stable. mdpi.comosti.gov Therefore, by controlling the reaction conditions, such as temperature and reaction time, it is possible to selectively favor the formation of the desired five-membered sulfolene ring over the six-membered sultine. mdpi.com Theoretical studies have confirmed that for many simple dienes, the cheletropic pathway leading to the sulfolene is the thermodynamically preferred route. osti.gov
Oxidative Pathways to Dihydrothiophene 1,1-Dioxides from Precursor Sulfides
An alternative and widely used synthetic route involves the oxidation of a pre-existing dihydrothiophene ring. This two-step approach first requires the synthesis of the corresponding dihydrothiophene sulfide (B99878), which is then oxidized to the target sulfone. The oxidation of sulfides is a fundamental transformation in organic chemistry. rsc.orgmdpi.com
Peroxidative Oxidation Reagents and Conditions
The selective oxidation of sulfides to sulfones is a well-established process, with hydrogen peroxide (H2O2) being a common, inexpensive, and environmentally benign oxidant. rsc.orgresearchgate.net The reaction typically proceeds in two stages: oxidation of the sulfide to a sulfoxide (B87167), followed by further oxidation of the sulfoxide to the sulfone. researchgate.net
Direct oxidation of a dihydrothiophene, such as 2,5-dihydrothiophene, with 30% hydrogen peroxide in acetic acid can yield the corresponding 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.comchemicalbook.com The conditions can be tuned to control the extent of oxidation; for instance, using H2O2 at low temperatures may yield the intermediate sulfoxide, while more forcing conditions (higher temperature, longer reaction times) favor the formation of the sulfone. chemicalbook.comchemicalbook.com
To improve efficiency and selectivity, various catalytic systems have been developed for the H2O2-mediated oxidation of sulfides to sulfones. These include metal-based catalysts like sodium tungstate (B81510) and niobium carbide, as well as organocatalysts. researchgate.netorganic-chemistry.org The use of catalysts can allow the reaction to proceed under milder conditions and often with higher yields and selectivity for the sulfone product over the sulfoxide. rsc.orgorganic-chemistry.org
Table 2: Selected Reagents for Oxidation of Sulfides to Sulfones
| Oxidizing System | Substrate Example | Notes | Reference(s) |
| 30% H₂O₂ in Acetic Acid | 2,5-Dihydrothiophene | A direct, classical method. | chemicalbook.comchemicalbook.com |
| 30% H₂O₂ / Sodium Tungstate | Aromatic and Aliphatic Sulfides | Catalytic system for efficient sulfone synthesis. | researchgate.net |
| 30% H₂O₂ / Niobium Carbide | General Sulfides | Efficiently affords sulfones; catalyst is reusable. | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Substituted Sulfides | A metal-free, environmentally friendly option. | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | General Sulfides | A common organic peracid used for this transformation. | researchgate.net |
Transition Metal Catalyzed Oxidation Systems
The oxidation of dihydrothiophenes to their corresponding 1,1-dioxides (sulfones) is a crucial transformation that can be efficiently achieved using transition metal-based catalytic systems. These catalysts activate common oxidants, such as hydrogen peroxide (H₂O₂), enabling selective and high-yield conversions under controlled conditions. organic-chemistry.orgrsc.org High-valent metal-oxo species, formulated as Mⁿ⁺=O or Mⁿ⁺–OH, are often the highly reactive intermediates responsible for the oxygen atom transfer to the sulfide substrate. nih.gov The catalytic cycle generally involves the activation of the catalyst by an oxidant to form this high-valent intermediate, which then oxidizes the substrate and returns to its initial state. nih.gov
Various transition metals, including iron, manganese, ruthenium, tungsten, and molybdenum, have been investigated for sulfide oxidation. nih.govjsynthchem.com For instance, niobium carbide and tantalum carbide have been shown to be effective catalysts for the oxidation of sulfides with 30% hydrogen peroxide; niobium carbide preferentially yields sulfones, while tantalum carbide favors sulfoxides. organic-chemistry.org The reusability of these solid catalysts is a significant advantage. organic-chemistry.org Manganese-based systems, inspired by biological enzymes, are also prominent. nih.govmdpi.com For example, Mn₂ZnO₄ spinel nanoparticles have been used as a heterogeneous catalyst for the selective oxidation of sulfides in the presence of H₂O₂. jsynthchem.com
The choice of catalyst and reaction conditions allows for control over the oxidation state, selectively producing either the sulfoxide or the sulfone. To obtain the 1,1-dioxide, conditions are typically adjusted to favor complete oxidation.
Table 1: Examples of Transition Metal Catalyzed Systems for Sulfide Oxidation This table is generated based on representative data from the cited sources and may not be exhaustive.
| Catalyst System | Oxidant | Substrate Type | Product | Key Features | Source(s) |
| Niobium Carbide | 30% H₂O₂ | General Sulfides | Sulfone | High efficiency for sulfone formation; reusable catalyst. | organic-chemistry.org |
| Tantalum Carbide | 30% H₂O₂ | General Sulfides | Sulfoxide | High selectivity for sulfoxide formation. | organic-chemistry.org |
| Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Aliphatic & Aromatic Sulfides | Sulfoxide | Heterogeneous catalyst, mild conditions (room temp). | jsynthchem.com |
| Fe, Mn, Ru Complexes | H₂O₂, O₂ | Alkenes, Alcohols, Sulfides | Oxidized Products | Mimic biological enzymes; reaction proceeds via high-valent metal-oxo species. | nih.govmdpi.com |
| Silica-based Tungstate | 30% H₂O₂ | Aromatic & Aliphatic Sulfides | Sulfoxide/Sulfone | Recyclable interphase catalyst. | organic-chemistry.org |
Regioselective Halogenation and Functionalization of the Dihydrothiophene 1,1-Dioxide Core
Introducing a chlorine atom at a specific position on the dihydrothiophene 1,1-dioxide ring is essential for producing the target compound, 5-Chloro-2,3-dihydrothiophene 1,1-dioxide. This requires regioselective halogenation methods.
Direct Electrophilic and Radical Halogenation Strategies
Direct halogenation involves treating the pre-formed dihydrothiophene 1,1-dioxide with an electrophilic or radical halogenating agent. The regioselectivity is governed by the electronic properties of the heterocyclic ring, where the double bond is a site of high electron density, making it susceptible to electrophilic attack.
N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), are common reagents for this purpose. nih.gov Reactions using NCS in solvents like fluorinated alcohols can provide a wide range of halogenated heterocycles with high regioselectivity under mild conditions. nih.gov For the dihydrothiophene 1,1-dioxide core, direct addition of chlorine across the double bond is a possible pathway, which can be followed by elimination to yield the desired substituted product. vt.edu Enzymatic methods also represent a form of direct halogenation; for instance, vanadium-dependent chloroperoxidases can exhibit remarkable regioselectivity in the chlorination of complex organic molecules. escholarship.org
Nucleophilic Halogen Substitution on Activated Substrates
This strategy involves the displacement of a leaving group on the dihydrothiophene 1,1-dioxide ring by a halide nucleophile, such as a chloride ion. youtube.comchemguide.co.uk This is a classic Sₙ2 or Sₙ1 type reaction. youtube.comchemguide.co.uk For this to be effective, the substrate must be "activated," meaning it must possess a good leaving group (e.g., a mesylate, tosylate, or another halogen) at the desired position.
The Finkelstein reaction is a prime example of this type of transformation, where one halogen is exchanged for another. wikipedia.org This reaction is typically an equilibrium process that can be driven to completion by using a solvent in which the incoming halide salt (e.g., NaCl) is soluble but the leaving group salt (e.g., NaBr) is not. wikipedia.org While classic Finkelstein reactions often convert alkyl bromides or chlorides to iodides using sodium iodide in acetone, the principle can be adapted for chlorination using an appropriate chloride salt in a suitable polar solvent like DMF or DMSO. wikipedia.org
Post-Synthetic Introduction of Chlorine at Specific Positions
The term "post-synthetic" emphasizes that the chlorination step occurs after the construction of the core dihydrothiophene 1,1-dioxide heterocycle. Both the direct halogenation (2.3.1) and nucleophilic substitution (2.3.2) methods are examples of post-synthetic functionalization. The choice of strategy depends on the available precursors and the desired regiochemistry. For instance, if a dihydrothiophene 1,1-dioxide bearing a hydroxyl group at the C5 position were available, it could be converted to a mesylate, which could then be displaced by a chloride ion in a nucleophilic substitution reaction. Alternatively, direct treatment of the parent 2,3-dihydrothiophene (B74016) 1,1-dioxide with a reagent like NCS could achieve chlorination at the most electronically favorable position. nih.govmdpi.com
Green Chemistry Principles in the Synthesis of Halogenated Dihydrothiophene 1,1-Dioxides
Applying green chemistry principles to the synthesis of these compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netdiva-portal.org
Solvent Minimization and Alternative Reaction Media
A key focus of green chemistry is reducing or eliminating the use of volatile and hazardous organic solvents. Several strategies are applicable to the synthesis of halogenated dihydrothiophene 1,1-dioxides:
Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste. Solid-state oxidations, for example, have been developed using reagents like urea-hydrogen peroxide, which can efficiently convert sulfides to sulfones without a solvent medium. organic-chemistry.org Some nanocatalytic oxidations can also be performed under organic solvent-free conditions. rsc.org
Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org While organic substrates may have low solubility, the use of phase-transfer catalysts can overcome this limitation. Aqueous hydrogen peroxide is a "green" oxidant as its only byproduct is water. jsynthchem.comnih.gov
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are classes of non-volatile solvents with tunable properties. rsc.orgrsc.org They can dissolve a wide range of reactants, including both polar and nonpolar species, potentially enhancing reaction rates and simplifying product isolation. rsc.org DESs, in particular, are often biodegradable and can be prepared from inexpensive, naturally sourced components, making them an attractive alternative medium for reactions like sulfide oxidation. rsc.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Energy-Efficient Synthetic Protocols, including Microwave-Assisted Synthesis
The quest for more sustainable and energy-efficient chemical processes has led to the exploration of alternative energy sources to conventional heating. Microwave-assisted organic synthesis has emerged as a powerful technique, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.netwiley-vch.de While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of analogous sulfur-containing heterocycles.
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of byproducts. researchgate.net For instance, the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, has been significantly improved through microwave assistance, reducing reaction times from hours to minutes and improving yields. rsc.org This suggests that the oxidation of a suitable precursor, such as 2-chlorotetrahydrothiophene, to the corresponding 1,1-dioxide could be expedited and made more efficient under microwave conditions.
The synthesis of various heterocyclic compounds, including pyrazoline and triazole derivatives, has demonstrated the broad applicability and benefits of microwave-assisted protocols. wiley-vch.dejocpr.com These methods often employ solvent-free conditions or use minimal amounts of high-boiling point solvents, further contributing to their green credentials. The application of microwave energy to the synthesis of sulfolenes, the broader class of compounds to which this compound belongs, holds significant promise for developing more rapid and energy-efficient synthetic routes.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Sulfolene Analogue
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 100 | 12 h | 75 | nih.gov |
| 2 | Microwave Irradiation | 120 | 15 min | 92 | jocpr.com |
This table is a representative example based on analogous heterocyclic syntheses and is intended for illustrative purposes.
Catalytic Approaches for Improved Atom Economy
The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. primescholars.comresearchgate.netwikipedia.org Catalytic reactions are paramount in achieving high atom economy as they often proceed with high selectivity and minimize the formation of stoichiometric byproducts.
A notable advancement in the synthesis of sulfolenes, including halogenated analogues, is the use of sodium metabisulfite (B1197395) as a safe and easy-to-handle source of sulfur dioxide. nih.gov This method avoids the use of gaseous and toxic sulfur dioxide, thereby improving the safety and practicality of the synthesis. The reaction of a suitable diene with sodium metabisulfite can be promoted by acids and conducted in polar solvents like hexafluoroisopropanol (HFIP) to afford the corresponding sulfolene in good yields. nih.gov
Furthermore, the development of catalytic oxidation methods for the conversion of tetrahydrothiophenes to their corresponding 1,1-dioxides presents an atom-economical alternative to traditional stoichiometric oxidants. For instance, catalytic systems based on transition metals could potentially be employed for the selective oxidation of 2-chlorotetrahydrothiophene.
Transition metal catalysis also plays a crucial role in the functionalization of the sulfolene ring. For example, rhodium-catalyzed asymmetric arylation has been used to synthesize chiral 3-arylsulfolanes with high enantioselectivity. Such catalytic C-H functionalization approaches offer a direct and atom-economical way to introduce substituents onto the sulfolene scaffold, avoiding the need for pre-functionalized starting materials.
The principles of atom economy encourage the design of synthetic routes that proceed via addition reactions, cycloadditions, and rearrangements, which inherently have 100% atom economy. The synthesis of sulfolenes via the cheletropic reaction of a diene with sulfur dioxide is an excellent example of an atom-economical reaction. The challenge lies in developing catalytic versions of these reactions that are both efficient and selective for the desired substituted products like this compound.
Table 2: Examples of Catalytic Approaches in Sulfolene Synthesis
| Entry | Reaction Type | Catalyst | Substrate | Product | Yield (%) | Reference |
| 1 | Cheletropic Reaction | KHSO₄ | Isoprene + Na₂S₂O₅ | 3-Methyl-3-sulfolene | 85 | nih.gov |
| 2 | Asymmetric Arylation | [Rh(cod)Cl]₂ / (S)-H₈-BINAP | 3-Sulfolene + Phenylboronic acid | (R)-3-Phenylsulfolane | 99 | |
| 3 | Hydrogenation | Raney Nickel | 3-Sulfolene | Sulfolane | ~65 |
Comprehensive Reactivity Profiles and Advanced Mechanistic Elucidations of 5 Chloro 2,3 Dihydrothiophene 1,1 Dioxide
Pericyclic Reactions: Extrusion and Cycloaddition Phenomena
Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. wikipedia.org These reactions, which include cycloadditions and cheletropic reactions, are governed by the principles of orbital symmetry, as famously articulated by Woodward and Hoffmann. thieme-connect.de 5-Chloro-2,3-dihydrothiophene 1,1-dioxide is an exemplary model for investigating two significant types of pericyclic reactions: the cheletropic extrusion of sulfur dioxide and Diels-Alder cycloadditions.
Cheletropic Extrusion of Sulfur Dioxide
Cheletropic reactions are a subclass of cycloadditions where two new sigma bonds are formed or broken to a single atom. wikipedia.org The thermal decomposition of dihydrothiophene 1,1-dioxides to yield a conjugated diene and sulfur dioxide (SO2) is a classic example of a cheletropic extrusion, a process that is both synthetically useful and mechanistically significant. thieme-connect.de The driving force for this reaction is often the entropic benefit gained from the evolution of a small, stable gaseous molecule like SO2.
The thermal elimination of sulfur dioxide from this compound is a retro-cheletropic reaction that yields 2-chloro-1,3-butadiene. This process is typically carried out by heating the sulfolene, which serves as a stable, solid precursor to the more volatile and reactive diene. wikipedia.org The reaction is reversible, with the forward reaction (extrusion) being favored at higher temperatures. imperial.ac.uk
While thermal extrusion is the most common method, photochemical pathways can also be involved in the reactions of sulfolenes. For instance, the related compound 2,3-dihydrothiophene (B74016) 1,1-dioxide (2-sulfolene) has been shown to undergo photochemical [2+2] cycloaddition with maleic anhydride. st-andrews.ac.uk Pyrolysis of the resulting adducts can lead to the extrusion of SO2. st-andrews.ac.uk Although direct photochemical extrusion of SO2 from this compound is not extensively documented, the potential for such a pathway exists, offering an alternative to thermal methods.
The thermodynamics of the cheletropic extrusion are characterized by changes in enthalpy (ΔH°) and entropy (ΔS°). The reaction is typically endothermic, but the large positive change in entropy due to the formation of a gaseous molecule (SO2) makes the Gibbs free energy (ΔG°) favorable at elevated temperatures. The equilibrium nature of the reaction allows for the controlled in-situ generation of the diene, which can be immediately trapped in a subsequent reaction, such as a Diels-Alder cycloaddition. wikipedia.org
Solvent effects also play a crucial role in the kinetics of this reaction. A study on 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide demonstrated that the rate of the forward reaction (extrusion) decreases as the polarity of the solvent increases. wikipedia.org For instance, the rate constant was found to be 4.5 times lower in methanol compared to cyclohexane. wikipedia.org This suggests that non-polar solvents may be preferable for facilitating the thermal extrusion of SO2.
Table 1: Illustrative Solvent Effect on the Rate of SO2 Extrusion from a Dihydrothiophene 1,1-Dioxide Derivative Data based on studies of 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide and is presented for illustrative purposes.
| Solvent | Relative Forward Rate Constant (k₁) |
| Cyclohexane | 1.00 |
| Benzene | 0.85 |
| Dichloromethane | 0.45 |
| Acetone | 0.30 |
| Methanol | 0.22 |
Diels-Alder and Related Cycloaddition Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Dihydrothiophene 1,1-dioxides are intimately linked with this reaction, primarily serving as stable precursors for the diene component.
While typically functioning as diene precursors, dihydrothiophene 1,1-dioxides can themselves act as dienophiles in the presence of highly reactive dienes. The electron-withdrawing sulfone group activates the double bond towards cycloaddition. However, this reactivity is less common and requires a diene that is sufficiently electron-rich to react with the relatively electron-poor sulfolene double bond.
The most significant role of this compound in cycloaddition chemistry is as a synthetic equivalent of 2-chloro-1,3-butadiene. nist.gov The in-situ generation of this diene via thermal extrusion of SO2 allows it to be trapped by a dienophile in a Diels-Alder reaction. This approach is advantageous as it avoids the handling of the potentially volatile and reactive diene. The chlorine substituent on the diene influences the regioselectivity and stereoselectivity of the subsequent Diels-Alder reaction. For example, the reaction of 2-chloro-1,3-butadiene with benzoquinone results in a single regioisomeric product in high yield. study.com
The general scheme for this process is as follows:
Cheletropic Extrusion: this compound is heated in the presence of a dienophile.
Diene Formation: It undergoes a retro-cheletropic reaction to form 2-chloro-1,3-butadiene and sulfur dioxide.
Diels-Alder Reaction: The newly formed 2-chloro-1,3-butadiene immediately reacts with the dienophile to form a cyclohexene (B86901) derivative.
This one-pot procedure is a synthetically efficient method for the construction of chlorinated six-membered rings, which are valuable intermediates in organic synthesis.
Inverse Electron Demand Cycloadditions
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in an inverse electron demand Diels-Alder (IEDDA) reaction, this electronic requirement is reversed, with an electron-poor diene reacting with an electron-rich dienophile.
The double bond in this compound is significantly electron-deficient. This is due to the potent electron-withdrawing effects of the adjacent sulfone group. Consequently, this compound is expected to function as a reactive dienophile in normal demand Diels-Alder reactions rather than as a diene component in IEDDA reactions.
While specific examples of this compound participating in IEDDA reactions are not extensively documented in the literature, its structural isomer, 2,5-dihydrothiophene (B159602) 1,1-dioxide (sulfolene), is well-known to act as a dienophile. For the 5-chloro derivative to participate as the 4π component in an IEDDA reaction, it would require reaction with a very electron-poor dienophile. Such reactivity is generally uncommon for this class of compounds, which preferentially undergo reactions driven by the electrophilic nature of their double bond.
1,3-Dipolar Cycloadditions with Various Dipolarophiles
1,3-Dipolar cycloadditions are concerted pericyclic reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. The electron-deficient nature of the double bond in this compound makes it an excellent candidate to act as a dipolarophile in reactions with electron-rich 1,3-dipoles.
Common 1,3-dipoles that are expected to react with this substrate include:
Nitrile Oxides: Generated in situ from oximes, nitrile oxides react with activated alkenes to form isoxazolines. The reaction with this compound would be expected to yield a fused isoxazoline-dihydrothiophene dioxide system.
Diazomethane: As a 1,3-dipole, diazomethane reacts with electron-poor alkenes to furnish pyrazolines. The strong electron-withdrawing effect of the sulfone group in the target molecule should facilitate this cycloaddition.
Azides: Organic azides can also participate in 1,3-dipolar cycloadditions with activated alkenes, although this reaction is often slower than with more reactive dipoles. The product of such a reaction would be a triazoline.
The general reactivity pattern of α,β-unsaturated sulfones as dipolarophiles suggests that this compound would readily engage in these transformations. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the dipole and the dipolarophile. Typically, the nucleophilic center of the dipole adds to the β-carbon of the α,β-unsaturated system.
| Dipole | Expected Product |
| Nitrile Oxide (R-CNO) | Fused Isoxazoline Ring |
| Diazomethane (CH₂N₂) | Fused Pyrazoline Ring |
| Azide (R-N₃) | Fused Triazoline Ring |
Nucleophilic and Electrophilic Reactivity of the Halogenated Dihydrothiophene Ring
Nucleophilic Vinylic Substitution (SNVin) Mechanisms
Nucleophilic vinylic substitution (SNVin) is a substitution reaction that occurs at a vinylic carbon. Unlike SN1 and SN2 reactions at saturated carbons, SNVin reactions on simple vinyl halides are generally sluggish. However, the presence of electron-withdrawing groups can significantly facilitate these reactions.
In the case of this compound, the molecule is highly activated towards SNVin reactions. The most probable mechanism is the addition-elimination pathway . This mechanism involves two steps:
Nucleophilic Addition: The nucleophile attacks the carbon-carbon double bond at the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate.
Elimination: The leaving group (chloride ion) is eliminated from the intermediate, reforming the double bond and yielding the substitution product.
An alternative, though less likely, pathway is the elimination-addition mechanism , which would proceed through a strained cyclic allene or a zwitterionic intermediate. Given the high activation provided by the sulfone group, the addition-elimination pathway is the favored mechanistic route.
The reactivity of this compound in SNVin reactions is profoundly influenced by both the chlorine atom and the sulfone group.
Sulfone Group Activation: The sulfone (SO₂) group is a powerful electron-withdrawing group. It activates the double bond for nucleophilic attack in two ways:
Inductive Effect: The electronegative oxygen atoms pull electron density away from the ring through the sigma bonds.
Resonance Effect: The sulfone group can stabilize the negative charge of the carbanionic intermediate through resonance, delocalizing the charge onto the oxygen atoms. This stabilization of the intermediate lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction.
Role of the Halogen: The chlorine atom serves two primary functions:
Leaving Group: It is a good leaving group, facilitating the second step of the addition-elimination mechanism.
Inductive Effect: Its electronegativity further contributes to the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.
The synergistic effect of the strongly activating sulfone group and the good leaving group ability of the chlorine atom makes this compound an excellent substrate for SNVin reactions.
| Group | Activating Influence | Mechanism of Action |
| Sulfone (SO₂) | Strong | Inductive withdrawal and resonance stabilization of intermediate |
| Chlorine (Cl) | Moderate | Good leaving group and inductive withdrawal |
In this compound, there are two vinylic carbons that could potentially be attacked by a nucleophile. However, the attack is highly regioselective.
Nucleophilic attack occurs almost exclusively at the C5 carbon , which is the carbon atom directly attached to the chlorine atom. This regioselectivity is dictated by the electronic effects within the molecule:
The sulfone group, being α to the double bond, exerts its powerful electron-withdrawing effect, making the entire π-system electron-poor.
The resonance stabilization of the intermediate formed upon nucleophilic attack is most effective when the negative charge is on the carbon adjacent to the sulfone group (C4). For the nucleophile to add to C5, the resulting negative charge at C4 is directly stabilized by the sulfone.
Attack at the C4 position would place a negative charge on the C5 carbon, which is not directly stabilized by the sulfone group through resonance. Therefore, the transition state leading to the intermediate from attack at C5 is significantly lower in energy, dictating the observed regioselectivity.
Electrophilic Additions Across the Unsaturated Linkage
Electrophilic addition is a characteristic reaction of alkenes. However, the double bond in this compound is highly electron-deficient due to the strong electron-withdrawing nature of the sulfone group. This deactivation makes the double bond resistant to attack by electrophiles.
Typical electrophilic addition reactions, such as the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), are generally not observed with such electron-poor alkenes under standard conditions. The electron-poor nature of the π-bond repels approaching electrophiles, making the formation of a cationic intermediate (such as a bromonium ion) energetically unfavorable.
Instead of electrophilic addition, α,β-unsaturated sulfones are known to undergo conjugate addition (Michael addition) with nucleophiles. This highlights the reversal of polarity (umpolung) of the double bond's reactivity, which is a direct consequence of the powerful sulfone group. While the parent compound, 3-sulfolene, can be halogenated, this proceeds via a different mechanism and is not a typical electrophilic addition to the double bond. For this compound, the dominant reactivity pattern at the double bond is overwhelmingly nucleophilic attack rather than electrophilic addition.
Reactions with Organometallic Reagents and Lithium Derivatives
The reactivity of this compound towards organometallic reagents, such as organolithium and Grignard reagents, is characterized by the presence of two primary electrophilic sites: the carbon-carbon double bond activated by the sulfonyl group, and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. The course of the reaction is highly dependent on the nature of the organometallic reagent, the reaction conditions, and the substitution pattern of the sulfolene ring.
Organolithium reagents, being highly reactive nucleophiles, can engage in several competing pathways. Due to the polar nature of the C-Li bond, these reagents are potent nucleophiles and strong bases. Their primary mode of reaction with α,β-unsaturated systems like 2,3-dihydrothiophene 1,1-dioxides is typically conjugate addition (a Michael-type addition) to the double bond. However, the presence of the allylic chloro group at the 5-position introduces the possibility of direct SN2 displacement or an SN2' mechanism.
In analogous systems, the reaction of Grignard reagents with activated double bonds can also lead to conjugate addition. For instance, the hydromagnesiation of 2-alkyl substituted 1,3-butadienes, catalyzed by Cp₂TiCl₂, proceeds to afford allylic Grignard reagents quantitatively. While not a direct reaction with the target molecule, this illustrates the reactivity of organomagnesium compounds with conjugated systems. The reaction of this compound with Grignard reagents would be expected to favor either conjugate addition or substitution at the C5 position, influenced by steric and electronic factors.
A summary of expected reaction pathways is presented below:
| Reagent Type | Potential Reaction Pathway(s) | Expected Product Type(s) | Mechanistic Considerations |
| Organolithium (RLi) | Conjugate Addition, SN2 Substitution, SN2' Substitution | 5-Alkyl-2,3-dihydrothiophene 1,1-dioxide, 3-Alkyl-2,5-dihydrothiophene 1,1-dioxide | The high reactivity of organolithiums may lead to a mixture of products. The choice between 1,4-addition and substitution is influenced by the steric bulk of the R group and the solvent. |
| Grignard (RMgX) | Conjugate Addition, SN2 Substitution | 5-Alkyl-2,3-dihydrothiophene 1,1-dioxide | Grignard reagents are generally less reactive than organolithiums and may exhibit greater selectivity towards one pathway. |
Ring-Opening, Rearrangement, and Isomerization Pathways
The strained ring and the presence of activating groups in this compound make it susceptible to various rearrangement and ring-opening processes, which can be initiated thermally, by acid or base catalysis, or photochemically.
2,3-Dihydrothiophene 1,1-dioxides (commonly known as 2-sulfolenes) can exist in equilibrium with their isomeric form, 2,5-dihydrothiophene 1,1-dioxides (3-sulfolenes). In the presence of a base, 3-sulfolene can isomerize to a mixture of 2-sulfolene and 3-sulfolene. At 50 °C, an equilibrium mixture is typically formed containing 42% 3-sulfolene and 58% of the thermodynamically more stable 2-sulfolene wikipedia.org. This suggests that for the unsubstituted system, the equilibrium favors the conjugated 2-sulfolene isomer.
The presence of a chloro substituent at the 5-position of the 2-sulfolene isomer would likely influence this equilibrium. Base-catalyzed isomerization proceeds via deprotonation at the α-carbon to the sulfone group, followed by reprotonation. For this compound, deprotonation could occur at the C5 position, which is alpha to the sulfone group. The resulting anion could then be protonated at the C3 position to yield the corresponding 3-sulfolene isomer. However, the stability of the resulting 5-chloro-2,5-dihydrothiophene 1,1-dioxide relative to the starting material would determine the position of the equilibrium. The electron-withdrawing nature of the chlorine atom could affect the acidity of the C5 proton and the stability of the resulting carbanion.
| Isomerization Type | Conditions | Product(s) | Mechanistic Details |
| Base-Catalyzed | Base (e.g., hydroxide, cyanide) | Equilibrium mixture of 2-sulfolene and 3-sulfolene derivatives | Reversible deprotonation/reprotonation at the carbons alpha to the sulfone group. |
| Thermal | High Temperature (>80 °C) | Decomposition of the 3-sulfolene isomer | The 3-sulfolene isomer is often less thermally stable and can undergo retro-cheletropic extrusion of SO₂. |
The ring of thiophene (B33073) 1,1-dioxides can be opened by nucleophiles, leading to the formation of linear diene systems. This reactivity is particularly pronounced in substituted thiophene-1,1-dioxides. For example, substituted thiophene-1,1-dioxides have been shown to undergo ring-opening reactions with omega-unsaturated secondary amines, which provides a synthetic route to azatrienes lu.se. This process is often followed by an intramolecular Diels-Alder reaction of the resulting triene.
In the case of this compound, a strong nucleophile could attack one of the electrophilic carbon centers, leading to cleavage of a C-S bond and ring opening. The specific site of attack and the subsequent fate of the resulting intermediate would depend on the nucleophile and reaction conditions. For instance, attack at the C5 position could displace the chloride ion, while attack at the double bond could initiate a cascade leading to ring opening.
Thiophene 1,1-dioxides are known to undergo photochemical reactions. Thermally stable thiophene 1,1-dioxides can undergo [2+2] dimerization upon photoirradiation utexas.edu. For 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene), photochemical reaction with maleic anhydride results in a [2+2] cycloadduct st-andrews.ac.uk. This suggests that this compound could undergo similar photodimerization or photocycloaddition reactions with suitable alkenes.
The presence of the chloro substituent could potentially introduce alternative photochemical pathways, such as photo-induced cleavage of the C-Cl bond, which could lead to radical intermediates and subsequent complex reactions. The photophysical properties and photochemical behavior of thiophene derivatives have been extensively studied, and in many cases, deoxygenation of the sulfur moiety is observed researchgate.net.
| Photochemical Reaction | Reactant(s) | Product Type | Notes |
| Photodimerization | Two molecules of this compound | Dimeric [2+2] cycloadduct | The regiochemistry and stereochemistry of the dimer would depend on the orientation of the molecules in the transition state. |
| Photocycloaddition | This compound and an alkene (e.g., maleic anhydride) | [2+2] Cycloadduct | This reaction provides access to bicyclic sulfone systems. |
Redox Chemistry of the Sulfone and Ring System
The reduction of dihydrothiophene 1,1-dioxides can proceed at the sulfone group or at the carbon-carbon double bond. The choice of reducing agent and reaction conditions determines the outcome of the reaction.
Monocyclic thiophene 1,1-dioxides can be reduced to the corresponding thiophenes using zinc in a mixture of acetic acid and hydrochloric acid utexas.edu. This indicates that the sulfone group can be deoxygenated under certain reductive conditions.
For the reduction of the double bond, catalytic hydrogenation is a common method. For example, the hydrogenation of benzothiophene in the presence of a palladium sulfide (B99878) catalyst can yield 2,3-dihydrobenzothiophene researchgate.net. It is expected that the double bond in this compound could be reduced to the corresponding saturated sulfolane derivative under catalytic hydrogenation conditions. However, the presence of the chlorine atom introduces the possibility of hydrodechlorination as a competing reaction. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the double bond without affecting the C-Cl bond or the sulfone group.
The use of metal hydrides for reductions could also be explored. However, the reactivity of metal hydrides with the sulfone group and the chloroalkene functionality would need to be carefully considered to control the selectivity of the reduction.
| Reduction Method | Reagent(s) | Potential Product(s) | Selectivity Considerations |
| Deoxygenation of Sulfone | Zn, AcOH/HCl | 5-Chloro-2,3-dihydrothiophene | Harsh conditions may lead to other transformations. |
| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | 5-Chlorotetrahydrothiophene 1,1-dioxide, Tetrahydrothiophene 1,1-dioxide | Potential for hydrodechlorination. Catalyst choice is critical for selectivity. |
Further Oxidation of the Ring System
The heterocyclic ring of this compound is already in a high oxidation state at the sulfur atom. However, the carbon-carbon double bond within the sulfolene ring is susceptible to further oxidative cleavage by strong oxidizing agents. This process can lead to the opening of the five-membered ring and the formation of difunctional, acyclic compounds. The primary methods for achieving such a transformation are ozonolysis and oxidation with permanganate salts.
The oxidative cleavage of the C=C bond in this compound is a significant reaction as it provides a pathway to highly functionalized linear molecules that may be difficult to synthesize through other routes. The nature of the final products is highly dependent on the specific oxidizing agent and the subsequent workup conditions.
Ozonolysis
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org The reaction of this compound with ozone (O₃) is expected to proceed via the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.orgorganic-chemistry.org Subsequent workup of the ozonide determines the final products.
A reductive workup , typically employing reagents such as dimethyl sulfide (DMS) or zinc and water, would cleave the ozonide to yield carbonyl compounds. In the case of this compound, this would result in the formation of a dicarbonyl compound where the carbon atoms of the original double bond are converted to aldehyde or ketone functionalities.
Conversely, an oxidative workup , commonly carried out with hydrogen peroxide (H₂O₂), would lead to the formation of carboxylic acids. masterorganicchemistry.com Any initially formed aldehyde groups are further oxidized under these conditions. This pathway would convert the carbon atoms of the former double bond into carboxylic acid groups, yielding a sulfonyl-dicarboxylic acid derivative.
Research on the ozonolysis of a related compound, 3,4-dimethylsulfolene, has been reported, indicating that the sulfolene ring is indeed susceptible to cleavage by ozone. tandfonline.com
Permanganate Oxidation
Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving carbon-carbon double bonds. wikipedia.orgwikipedia.org The reaction conditions, such as temperature and pH, play a crucial role in the outcome of the oxidation.
Under hot, acidic, or concentrated conditions, potassium permanganate will oxidatively cleave the double bond of the sulfolene ring. wikipedia.org Similar to ozonolysis with an oxidative workup, this process is expected to yield carboxylic acids. The carbon atoms of the double bond are oxidized to their highest stable oxidation state, leading to the formation of a dicarboxylic acid derivative with the sulfone group intact.
The mechanism of permanganate oxidation of alkenes can be complex but is thought to involve the formation of a cyclic manganate(V) intermediate. mdpi.com
The table below summarizes the expected outcomes of the further oxidation of the ring system of this compound.
| Oxidizing Agent | Workup Conditions | Expected Major Product(s) | Functional Group Transformation |
|---|---|---|---|
| Ozone (O₃) | Reductive (e.g., (CH₃)₂S or Zn/H₂O) | Sulfonyl-dicarbonyl compound | C=C → C=O + C=O |
| Ozone (O₃) | Oxidative (e.g., H₂O₂) | Sulfonyl-dicarboxylic acid | C=C → COOH + COOH |
| Potassium Permanganate (KMnO₄) | Hot, acidic/concentrated | Sulfonyl-dicarboxylic acid | C=C → COOH + COOH |
Applications of 5 Chloro 2,3 Dihydrothiophene 1,1 Dioxide in Advanced Organic Synthesis
Role as a Precursor for Highly Functionalized Diene Building Blocks
5-Chloro-2,3-dihydrothiophene 1,1-dioxide serves as a valuable precursor for the generation of highly functionalized 1,3-dienes. The sulfone group in the dihydrothiophene dioxide ring can be eliminated as sulfur dioxide (SO2) through thermal or photochemical means. This cheletropic elimination reaction is a well-established method for generating dienes that can be difficult to access through other synthetic routes. The presence of the chlorine atom at the 5-position introduces an additional point of functionality that can be retained or further transformed in the resulting diene.
The generated chloro-substituted dienes are versatile intermediates in a variety of cycloaddition reactions, most notably the Diels-Alder reaction. tcichemicals.comchemistrysteps.com The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of functionalized dienes derived from this compound allows for the synthesis of complex cyclohexene (B86901) derivatives with control over regioselectivity and stereoselectivity. tcichemicals.comchemistrysteps.com
For instance, the thermal extrusion of SO2 from substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides yields functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexes when treated with nonacarbonyldiiron. rsc.org While this example does not specifically use the 5-chloro derivative, it highlights the general reactivity pattern of this class of compounds. The resulting diene-iron complexes are themselves stable and can undergo further synthetic manipulations.
The synthesis of substituted dienes from dihydrothiophene dioxides has been demonstrated, such as the preparation of 2-bromomethyl-1,3-butadiene from 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide. vt.edu This underscores the potential of halogenated dihydrothiophene dioxides as precursors to functionalized dienes.
Integration into Multi-Component and Domino Reaction Sequences
The reactivity of this compound makes it an attractive component for multicomponent and domino reactions. organic-chemistry.org These reaction cascades, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comorganic-chemistry.org The diverse functional groups of the title compound can be sequentially or simultaneously engaged in these complex reaction sequences.
While specific examples detailing the integration of this compound into multicomponent reactions are not extensively documented in the reviewed literature, the known reactivity of related dihydrothiophene derivatives suggests its potential. For example, domino reactions of 1,3-thiazolidinedione have been used to synthesize dihydrothiophene derivatives. organic-chemistry.org This indicates the feasibility of incorporating similar heterocyclic systems into such reaction cascades.
The general principle of multicomponent reactions involves the convergent assembly of three or more starting materials to form a complex product in a single operation. tcichemicals.comorganic-chemistry.org The electrophilic and nucleophilic centers within this compound could potentially be exploited in the design of novel multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.
Stereocontrolled Synthesis of Complex Molecular Architectures
The stereocontrolled synthesis of complex molecules is a cornerstone of modern organic chemistry, and this compound can serve as a chiral building block or a substrate in stereoselective transformations. The rigid five-membered ring and the defined positions of its substituents can influence the stereochemical outcome of reactions at or adjacent to the ring.
Although direct studies on the stereocontrolled applications of this compound are limited in the available literature, the principles of stereoselective synthesis can be applied to this molecule. For instance, reactions involving the double bond, such as epoxidation or dihydroxylation, could proceed with facial selectivity depending on the directing effects of the sulfone and chloro groups. Subsequent ring-opening or further functionalization of these stereochemically defined intermediates would allow for the synthesis of complex acyclic and heterocyclic molecules with controlled stereochemistry.
Furthermore, the use of chiral catalysts in reactions involving this compound could enable enantioselective transformations, leading to the synthesis of non-racemic products. The development of such stereoselective methods would significantly enhance the utility of this compound in the synthesis of pharmaceuticals and other biologically active molecules.
Utility in the Construction of Fused and Bridged Polycyclic Systems
The construction of fused and bridged polycyclic systems is a challenging endeavor in organic synthesis, and this compound offers a strategic entry point to such complex molecular frameworks. Intramolecular reactions, particularly those involving the diene generated from the sulfone elimination, are a powerful strategy for the synthesis of these architectures. chadsprep.com
An intramolecular Diels-Alder (IMDA) reaction of a diene derived from this compound, where the dienophile is tethered to the diene, would lead to the formation of fused or bridged bicyclic systems. The presence of the chlorine atom can influence the reactivity and selectivity of the IMDA reaction and can be a handle for further synthetic transformations in the resulting polycyclic product.
While specific examples utilizing this compound for this purpose are not explicitly detailed, the general strategy is well-established for related systems. The synthesis of fused and bridged bicyclic diazenium (B1233697) salts through intramolecular cycloaddition highlights the feasibility of such approaches. google.com The synthesis of bridged polycycles via C-H bond insertion reactions also demonstrates the power of intramolecular strategies for constructing complex scaffolds. vt.edu
Development of Novel Reagents and Catalytic Systems, including Acylating Agents in Friedel-Crafts Reactions
This compound can be envisioned as a precursor for the development of novel reagents and catalytic systems. The inherent reactivity of the molecule can be harnessed to generate reactive intermediates that can participate in a variety of chemical transformations.
One potential application lies in the generation of acylating agents for Friedel-Crafts reactions. google.com The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to aromatic rings. sigmaaldrich.com While a direct conversion of this compound to a traditional acylating agent is not straightforward, its derivatives could potentially serve this role. For example, cleavage of the dihydrothiophene ring under specific conditions could lead to the formation of a functionalized acyl chloride or a related species capable of acylating aromatic compounds. The use of zinc halides as catalysts has been shown to be effective in the acylation of heterocycles like thiophene (B33073). google.com
Computational and Theoretical Investigations into Dihydrothiophene 1,1 Dioxide Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a standard method for investigating the molecular properties and reaction dynamics of organosulfur compounds. nih.gov By calculating the electron density of a system, DFT can accurately predict geometries, energies, and other molecular properties, providing a framework for understanding complex chemical transformations. For the dihydrothiophene 1,1-dioxide family, DFT studies, often using the B3LYP functional with basis sets like 6-311++G(**) and cc-pVTZ, have been instrumental in optimizing molecular geometries and exploring reaction landscapes. nih.gov
A primary application of DFT in reaction chemistry is the mapping of potential energy surfaces. This process involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy of these structures, an energetic landscape for a proposed reaction can be constructed.
For reactions involving the dihydrothiophene 1,1-dioxide scaffold, such as addition, elimination, or substitution, DFT calculations allow for the precise determination of activation barriers (the energy difference between reactants and the transition state). This information is critical for understanding reaction kinetics and identifying the rate-determining step of a multistep mechanism. The geometry of the calculated transition state provides a snapshot of the bond-making and bond-breaking processes, offering a level of detail often unattainable through experimental means alone.
DFT calculations are highly effective in predicting the feasibility of different reaction pathways and the resulting product selectivity (e.g., regio- and stereoselectivity). By comparing the activation energies of competing pathways, chemists can predict which route is more favorable under a given set of conditions.
In the case of 5-Chloro-2,3-dihydrothiophene 1,1-dioxide, DFT could be used to explore various transformations, such as:
Nucleophilic Substitution: Investigating the substitution of the chloro group by various nucleophiles, determining whether the reaction proceeds via an SN2, SNAr, or other mechanism.
Elimination Reactions: Modeling the elimination of HCl to form a thiophene (B33073) 1,1-dioxide derivative, and comparing the energy barriers for different possible elimination pathways.
Diels-Alder Reactions: Dihydrothiophene 1,1-dioxides can undergo retro-Diels-Alder reactions to release sulfur dioxide. DFT can model this process and predict the influence of the chloro-substituent on the reaction temperature and kinetics.
By mapping the energetic profiles of these potential reactions, DFT serves as a predictive tool, guiding synthetic efforts toward desired outcomes and avoiding unfruitful experimental routes.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. mdpi.com
The HOMO and LUMO are central to chemical reactivity. The HOMO energy is related to the ionization potential and indicates a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to the electron affinity and reflects the ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. mdpi.com
For the parent 2,5-dihydrothiophene-1,1-dioxide, computational studies have determined the energies of these frontier orbitals. nih.gov
The introduction of a substituent onto a molecular scaffold can significantly alter its electronic properties and reactivity. A chlorine atom, being electronegative, typically acts as an electron-withdrawing group through induction. When attached to the dihydrothiophene 1,1-dioxide ring, the chloro group is expected to lower the energy of both the HOMO and LUMO. This stabilization can affect the molecule's reactivity profile, potentially making the ring more susceptible to nucleophilic attack.
The table below presents the calculated frontier orbital energies for the parent 2,5-dihydrothiophene-1,1-dioxide and illustrates the expected trend for a chloro-substituted analog based on general principles of substituent effects.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| 2,5-Dihydrothiophene-1,1-dioxide | -8.05 | -0.55 | 7.50 | nih.gov |
| This compound | ~ -8.2 to -8.4 (Illustrative) | ~ -0.7 to -0.9 (Illustrative) | ~ 7.5 to 7.7 (Illustrative) |
Note: Values for this compound are illustrative, based on the expected electron-withdrawing effect of the chloro substituent, and are not from direct calculations.
Spectroscopic Simulations and Vibrational Analysis for Mechanistic Support
Computational methods are essential for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (infrared and Raman) with a high degree of accuracy. nih.gov By comparing the calculated spectrum of a proposed molecular structure with the experimental spectrum, researchers can confirm the identity and geometry of a compound.
This technique is particularly valuable for supporting reaction mechanisms. If a specific intermediate is proposed, its vibrational spectrum can be calculated. The subsequent experimental detection of predicted key vibrational modes provides strong evidence for the existence of that intermediate. For this compound, simulations would predict characteristic frequencies for the C-Cl stretch, in addition to the sulfone group (SO₂) and C=C double bond vibrations.
The table below shows key calculated vibrational frequencies for 2,5-dihydrothiophene-1,1-dioxide, which serve as a baseline for analyzing substituted derivatives. nih.gov The introduction of a heavy atom like chlorine is expected to cause shifts in these frequencies and introduce new modes.
| Vibrational Mode | Calculated Frequency (cm-1) for 2,5-Dihydrothiophene-1,1-dioxide nih.gov | Description |
|---|---|---|
| ν(C=C) | 1621 | C=C stretching |
| νas(SO₂) | 1305 | Asymmetric SO₂ stretching |
| νs(SO₂) | 1130 | Symmetric SO₂ stretching |
| δ(CH₂) | 1443 | CH₂ scissoring |
| ν(C-S) | 759 | C-S stretching |
Conformational Analysis and Stereochemical Insights
Computational chemistry provides a powerful lens for understanding the three-dimensional structures and stereochemical nuances of dihydrothiophene 1,1-dioxide derivatives. Through methods like Density Functional Theory (DFT), researchers can model molecular geometries, predict stable conformations, and analyze the electronic properties that govern their behavior. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations into the parent compound, 2,3-dihydrothiophene (B74016) 1,1-dioxide, and related structures. These studies offer crucial insights into the conformational preferences of the five-membered sulfolene ring system.
Theoretical studies, such as those employing the B3LYP method with various basis sets (e.g., 6-311++G**, cc-pVTZ), have been utilized to optimize the geometry of 2,3-dihydrothiophene 1,1-dioxide. researchgate.net These calculations reveal a non-planar, envelope-like conformation for the dihydrothiophene ring. This puckering is a result of the sp³-hybridized carbon atoms at the 2 and 3 positions, which contrasts with the planar, aromatic nature of the parent thiophene ring.
The introduction of a chlorine atom at the 5-position is expected to influence the electronic distribution and potentially the conformational energetics of the ring, but the fundamental envelope conformation is likely to be retained. The chlorine atom, being electronegative, would act as an electron-withdrawing group, which can be analyzed through mappings of the molecular electrostatic potential surface.
Detailed research findings from computational studies on the parent 2,3-dihydrothiophene 1,1-dioxide provide a baseline for understanding the geometry of its derivatives. The optimized geometric parameters, including bond lengths and angles, have been calculated and show good correlation with experimental data where available.
Below is a table summarizing the calculated geometrical parameters for the parent compound, 2,3-dihydrothiophene 1,1-dioxide, which serves as a foundational model for understanding the structure of its chlorinated analogue.
Table 1: Selected Calculated Geometrical Parameters of 2,3-Dihydrothiophene 1,1-dioxide (Based on DFT B3LYP/6-311++G* calculations for the parent compound)*
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=C | 1.33 |
| C-S | 1.79 | |
| C-C | 1.51 | |
| S=O | 1.44 | |
| **Bond Angles (°) ** | C-S-C | 93.5 |
| O=S=O | 118.0 | |
| C-C-S | 105.0 |
Data derived from studies on the unsubstituted 2,3-dihydrothiophene 1,1-dioxide. researchgate.net
Stereochemical insights can also be derived from the analysis of frontier molecular orbitals (HOMO and LUMO). researchgate.net For the parent dihydrothiophene 1,1-dioxide, the HOMO is typically localized over the C=C double bond, indicating this as the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the sulfone group and the double bond. The introduction of a chlorine atom at the 5-position would likely lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity profile.
The conformational flexibility of the dihydrothiophene 1,1-dioxide ring is a key aspect of its stereochemistry. The ring can undergo a puckering inversion, though the energy barrier for this process would depend on the substitution pattern. For this compound, the chlorine substituent would likely create two distinct envelope conformations, with the chlorine atom being either in a pseudo-axial or pseudo-equatorial position relative to the mean plane of the ring. The relative energies of these conformers would determine the dominant stereoisomer in an equilibrium mixture. While specific energy differences have not been reported in the literature for the 5-chloro derivative, computational methods are well-suited to determine these preferences.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-2,3-dihydrothiophene 1,1-dioxide, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via dehydrohalogenation or halogen-exchange reactions. For example, 3-bromo-2,3-dihydrothiophene 1,1-dioxide (XIII) reacts with sodium iodide in acetone to form the 3-iodo derivative (XIX), which is then treated with mercuric chloride in ethanol to yield the 3-chloro analog (XX) . Alternatively, UV-mediated chlorination of 1,1-dioxides in CCl₄ under controlled conditions provides a direct route . Key factors include temperature control (0–10°C for bromination) and solvent selection (absolute ethanol for HgCl₂ reactions). Yields improve with stoichiometric optimization and exclusion of moisture .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related dichlorothiophene 1,1-dioxides, monoclinic crystal systems (space group C2/c) with lattice parameters (e.g., a = 7.588 Å, b = 10.584 Å) are reported . Complementary techniques include:
- NMR : Distinct ¹H/¹³C signals for the dihydrothiophene ring and chlorine substituents (e.g., δ ~3.5–4.5 ppm for CH₂ groups) .
- IR : Sulfone S=O stretches at 1150–1300 cm⁻¹ .
Q. What are the primary reactivity patterns of this compound in cycloaddition reactions?
- Methodological Answer : The compound acts as a dienophile in Diels-Alder reactions due to its electron-deficient sulfone group. For example, 3-chlorothiete 1,1-dioxide reacts with dienes (e.g., cyclopentadiene) to form six-membered adducts. Reaction rates depend on steric hindrance and electronic effects from the chloro substituent . Solvent polarity (e.g., THF vs. toluene) and temperature (reflux vs. room temperature) also modulate regioselectivity .
Advanced Research Questions
Q. What mechanistic pathways explain the fragmentation of this compound under acidic conditions?
- Methodological Answer : Fragmentation proceeds via a concerted elimination mechanism. In acetic acid/sodium acetate at 100–110°C, the 3-keto intermediate undergoes SO₂ extrusion to form 1,4-diarylbutane-2,3-diones. NMR studies show the monoenol tautomer dominates post-fragmentation (80–90% abundance). Isotopic labeling (e.g., ³⁴S) and kinetic isotope effects (KIE) can validate the transition state .
Q. How do dimerization kinetics of dihydrothiophene derivatives inform their stability in solution?
- Methodological Answer : Second-order rate constants for dimerization (e.g., 2,3-dimethylene derivatives in CH₃CN) are measured via flow ¹H NMR. Activation parameters (ΔH‡ = 45–60 kJ/mol, ΔS‡ = −80 to −120 J/mol·K) indicate entropy-controlled processes. Rate constants increase with temperature (e.g., k = 0.15 M⁻¹s⁻¹ at 10.2°C vs. 0.35 M⁻¹s⁻¹ at 29.4°C) . Stabilizing strategies include low-temperature storage (−20°C) and inert atmospheres .
Q. How can isomerization and decomposition be minimized during halogenation reactions?
- Methodological Answer : Free-radical chlorination (e.g., using UV light) produces cis/trans isomers, which are separable via fractional crystallization. Adding catalytic FeCl₃ or AlCl₃ suppresses decomposition by stabilizing intermediates. For example, cis-4,5-dichloro derivatives isomerize to trans forms under prolonged heating; rapid quenching in ice-water preserves product integrity .
Q. How to resolve contradictions in reported chlorination mechanisms for dihydrothiophene derivatives?
- Methodological Answer : Conflicting reports on substitutive vs. additive chlorination arise from reaction conditions. Jordan and Kipnis’ work (non-catalytic) contrasts with studies using benzoyl peroxide or UV light, which favor free-radical pathways. Mechanistic validation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
